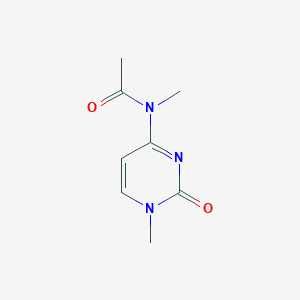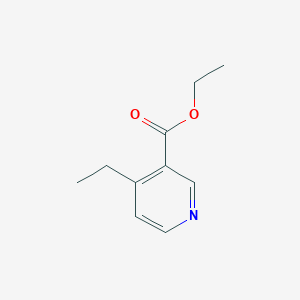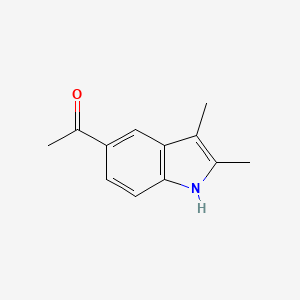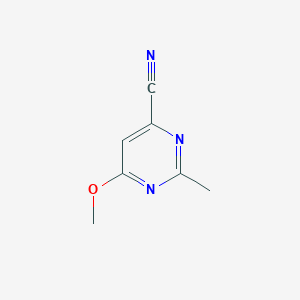
6-Methoxy-2-methylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7N3O It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 6-Methoxy-2-methylpyrimidine-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with methanol in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents include halides and amines.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of pyrimidine N-oxides.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield amino derivatives, while oxidation can produce N-oxide derivatives.
Scientific Research Applications
6-Methoxy-2-methylpyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other molecular interactions that are crucial for its biological activity.
Comparison with Similar Compounds
6-Methoxy-2-methylpyrimidine-4-carbonitrile can be compared with other pyrimidine derivatives, such as:
- 4-Methoxy-2-methylpyrimidine-5-carbonitrile
- 6-Methoxy-2-pyridinecarboxaldehyde
- 4-Chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile
These compounds share similar structural features but differ in their functional groups and positions, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methoxy-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5-9-6(4-8)3-7(10-5)11-2/h3H,1-2H3 |
InChI Key |
WYSJSZCCENZZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


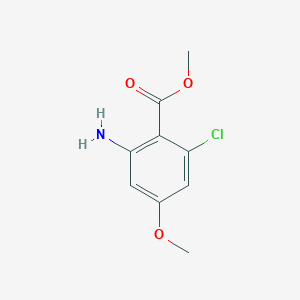


![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
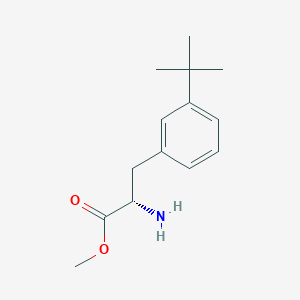
![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)


